1-Cyclopenta-2,4-dien-1-ylbutan-1-one;cyclopentane;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyrylferrocene is an organometallic compound with the chemical formula C14H16FeO . It is a derivative of ferrocene, where a butyryl group is attached to one of the cyclopentadienyl rings. This compound is known for its unique structure and properties, making it a valuable substance in various fields of research and industry .
Vorbereitungsmethoden
Butyrylferrocene can be synthesized through the reaction of butyryl chloride with ferrocene in an organic solvent. This reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation . The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Chemischer Reaktionen
Butyrylferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized, leading to the formation of different oxidation states.
Reduction: Reduction reactions can convert butyrylferrocene into other derivatives with different functional groups.
Substitution: The butyryl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butyrylferrocene has a wide range of scientific research applications:
Medicine: Its unique structure and properties make it a candidate for drug development and other medical applications.
Wirkmechanismus
The mechanism of action of butyrylferrocene involves its interaction with molecular targets and pathways. The ferrocene moiety imparts stability and redox activity, making it useful in electrochemical applications . The butyryl side chain is co-planar with its carrier carbocycle, which influences its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Butyrylferrocene can be compared with other ferrocene derivatives, such as:
- Acetylferrocene
- Ferrocenecarboxaldehyde
- Ferrocenecarboxylic acid
- Ethynylferrocene
These compounds share the ferrocene core but differ in their functional groups, which impart different chemical and physical properties. Butyrylferrocene’s unique butyryl group makes it distinct in terms of its reactivity and applications .
Eigenschaften
Molekularformel |
C14H16FeO-6 |
---|---|
Molekulargewicht |
256.12 g/mol |
IUPAC-Name |
1-cyclopenta-2,4-dien-1-ylbutan-1-one;cyclopentane;iron |
InChI |
InChI=1S/C9H11O.C5H5.Fe/c1-2-5-9(10)8-6-3-4-7-8;1-2-4-5-3-1;/h3-4,6-7H,2,5H2,1H3;1-5H;/q-1;-5; |
InChI-Schlüssel |
QVSINQAXSOSRQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.